N-(dibenzylcarbamothioyl)-4-nitrobenzamide
Description
N-(dibenzylcarbamothioyl)-4-nitrobenzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a benzamide core substituted with a dibenzylcarbamothioyl group and a nitro group at the para position, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-(dibenzylcarbamothioyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(19-11-13-20(14-12-19)25(27)28)23-22(29)24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWRNKGWOHYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzylcarbamothioyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with dibenzylamine in the presence of a thiocyanate source. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
Step 1: 4-nitrobenzoyl chloride is reacted with ammonium thiocyanate (NH4SCN) to form 4-nitrobenzoyl isothiocyanate.
Step 2: The resulting 4-nitrobenzoyl isothiocyanate is then reacted with dibenzylamine to yield this compound.
The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzylcarbamothioyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thiourea linkage.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction of Nitro Group: Formation of N-(dibenzylcarbamothioyl)-4-aminobenzamide.
Substitution Reactions: Formation of various substituted thiourea derivatives.
Hydrolysis: Formation of 4-nitrobenzoic acid and dibenzylamine.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(dibenzylcarbamothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis. The compound’s thiourea moiety interacts with the active site of the enzyme, leading to the disruption of bacterial cell wall formation and ultimately causing cell death .
Comparison with Similar Compounds
N-(dibenzylcarbamothioyl)-4-nitrobenzamide can be compared with other thiourea derivatives, such as:
N-(dibenzylcarbamothioyl)benzamide: Lacks the nitro group, resulting in different chemical properties and biological activities.
N-(dibenzylcarbamothioyl)-4-chlorobenzamide:
N-(dibenzylcarbamothioyl)-4-methoxybenzamide: Contains a methoxy group, leading to variations in its chemical behavior and biological effects.
The presence of the nitro group in this compound makes it unique, as it contributes to its distinct chemical reactivity and potential for diverse applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
